![molecular formula C7H15ClN2O2S B13899940 N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This structure is known for its rigidity and three-dimensionality, making it an attractive candidate for various applications in medicinal chemistry and drug design. The compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide moiety, all attached to the bicyclo[1.1.1]pentane core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the amino, methyl, and methanesulfonamide groups.
化学反応の分析
Types of Reactions
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in medicinal chemistry and drug design.
科学的研究の応用
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules with potential bioactivity.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound’s stability and rigidity make it suitable for use in materials science and the development of new polymers.
作用機序
The mechanism of action of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The amino and methanesulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A precursor used in the synthesis of various bicyclo[1.1.1]pentane derivatives.
1-azido-3-heteroaryl bicyclo[1.1.1]pentanes: Compounds synthesized via azidoheteroarylation of [1.1.1]propellane.
Uniqueness
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is unique due to its specific functional groups and their arrangement on the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, such as high stability, rigidity, and potential bioactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C7H15ClN2O2S |
|---|---|
分子量 |
226.73 g/mol |
IUPAC名 |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-9(12(2,10)11)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChIキー |
GGBYAPGJTIMYLL-UHFFFAOYSA-N |
正規SMILES |
CN(C12CC(C1)(C2)N)S(=O)(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
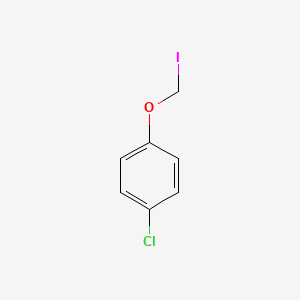
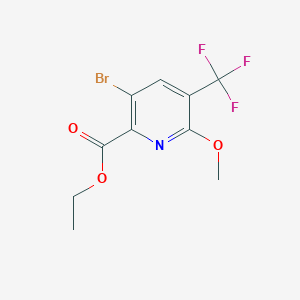
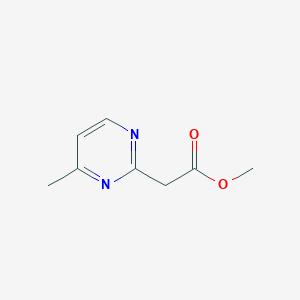
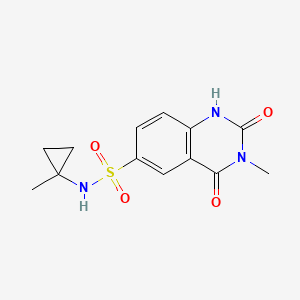
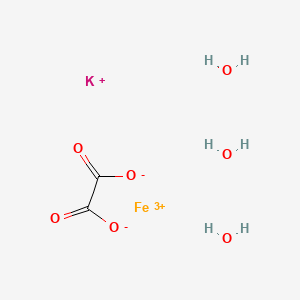

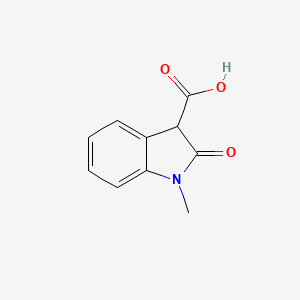
![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
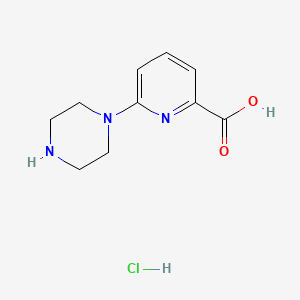
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
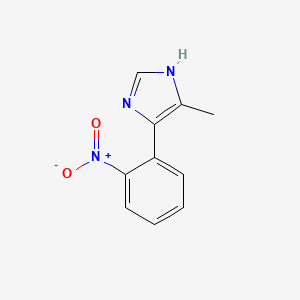
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
